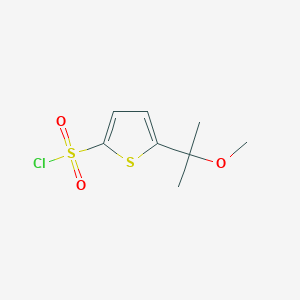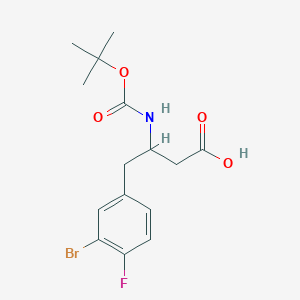
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone is an organic compound that features a bromine atom, a Boc-protected amino group, and a ketone functional group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone can be synthesized through a multi-step process. One common method involves the bromination of 3-(Boc-amino)-3-methyl-2-butanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: New compounds with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.
Biological Studies: May be used in studies involving enzyme inhibition or protein modification.
Industrial Applications: Could be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways: The molecular targets and pathways involved would vary based on the specific application. In medicinal chemistry, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
相似化合物的比较
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone can be compared with other similar compounds, such as:
3-(Boc-amino)-3-methyl-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-amino-3-methyl-2-butanone: Lacks the Boc protection, making the amino group more reactive.
1-Bromo-3-(Boc-amino)-2-butanone: Has a different position of the methyl group, affecting its reactivity and steric properties.
Uniqueness: The presence of both the bromine atom and the Boc-protected amino group in this compound makes it a versatile intermediate for various synthetic applications. Its unique structure allows for selective reactions that can be tailored for specific purposes in research and industry.
属性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
tert-butyl N-(4-bromo-2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-9(2,3)15-8(14)12-10(4,5)7(13)6-11/h6H2,1-5H3,(H,12,14) |
InChI 键 |
OXZNBSNGMMHCIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)






![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)



